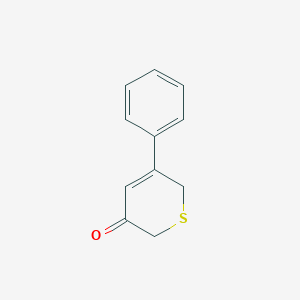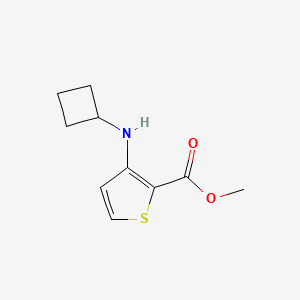![molecular formula C10H9F3O6S B13987833 Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate CAS No. 345924-12-1](/img/structure/B13987833.png)
Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate is an organic compound that features a benzoate ester functional group. This compound is notable for its trifluoromethanesulfonyl (triflate) group, which is known for its strong electron-withdrawing properties. The presence of the triflate group makes this compound highly reactive and useful in various chemical reactions, particularly in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate typically involves the esterification of 5-methoxy-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. This is followed by the introduction of the triflate group through a reaction with trifluoromethanesulfonic anhydride. The reaction conditions often require a non-aqueous solvent such as dichloromethane and a base like pyridine to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include amides, thioesters, or ethers.
Reduction: The primary product is 5-methoxy-2-hydroxybenzyl alcohol.
Oxidation: The primary product is 5-methoxy-2-hydroxybenzoic acid.
Applications De Recherche Scientifique
Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate largely depends on its reactivity due to the triflate group. The triflate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. In biological systems, the compound may interact with enzymes and proteins, altering their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-methoxy-5-sulfamoylbenzoate
- Methyl 5-(aminosulfonyl)-2-methoxybenzoate
- Methyl 2-methoxy-5-(methylsulfonyl)benzoate
Uniqueness
Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate is unique due to the presence of the triflate group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in organic synthesis compared to similar compounds that may lack such a reactive functional group.
Propriétés
Numéro CAS |
345924-12-1 |
|---|---|
Formule moléculaire |
C10H9F3O6S |
Poids moléculaire |
314.24 g/mol |
Nom IUPAC |
methyl 5-methoxy-2-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H9F3O6S/c1-17-6-3-4-8(7(5-6)9(14)18-2)19-20(15,16)10(11,12)13/h3-5H,1-2H3 |
Clé InChI |
SHBOICISPPWFIA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


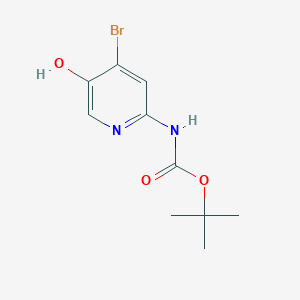

![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)
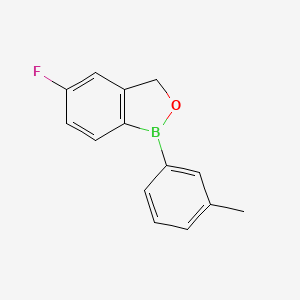
![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)

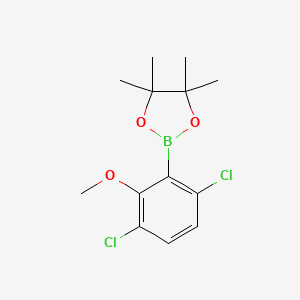
![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)
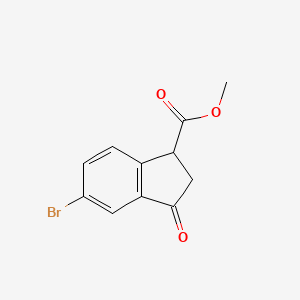
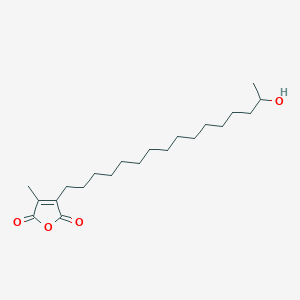

![Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate](/img/structure/B13987803.png)
